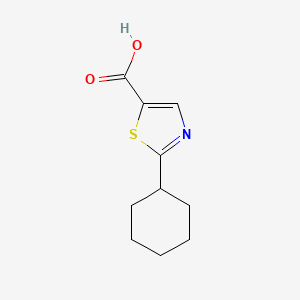

2-Cyclohexylthiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-cyclohexyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |

InChI Key |

PDCLFZFVXDPVLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexylthiazole 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 2-Cyclohexylthiazole-5-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) and converting functional groups to map out a potential synthetic route.

Strategic Disconnections of the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. nih.gov Its synthesis is a cornerstone of heterocyclic chemistry, with several well-established disconnection strategies. researchgate.netnih.gov For a 2,5-disubstituted thiazole like the target compound, the most common and historically significant approach is based on the Hantzsch thiazole synthesis. researchgate.netresearchgate.netsynarchive.com

This strategy involves two primary disconnections of the thiazole ring:

C2-S Bond and C5-C4 Bond Disconnection: This breaks the molecule into two key synthons: a thioamide-derived synthon, which provides the S-C2-N fragment, and an α-halocarbonyl-derived synthon, which provides the C4-C5 fragment.

Applying this to this compound, the primary disconnection points lead back to two key building blocks: cyclohexanecarbothioamide (B2577165) and a derivative of 3-halo-2-oxopropanoic acid . The reaction between these two components, or their synthetic equivalents, would form the desired thiazole ring. synarchive.comyoutube.com

Alternative strategies for disconnecting the thiazole skeleton exist, such as those that begin with α-amino acids or α-aminonitriles. nih.govresearchgate.net For instance, a one-pot method has been developed for synthesizing 2,5-disubstituted thiazoles from N-substituted-α-amino acids, where thionyl chloride serves as both an activating agent and the source of the sulfur atom. nih.gov

Functional Group Interconversions for Carboxyl Group Precursors

Functional group interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is converted into another that may be more suitable for a particular reaction or easier to introduce. amazonaws.comyoutube.com The carboxylic acid moiety at the 5-position of the target molecule can be accessed from a variety of precursor functional groups.

Key FGI strategies for the carboxyl group include:

Hydrolysis of an Ester: The synthesis can target a more stable or easily purified ester derivative, such as ethyl 2-cyclohexylthiazole-5-carboxylate. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step, typically under acidic or basic conditions. This is a very common approach in thiazole chemistry. researchgate.netsemanticscholar.org

Carboxylation of an Organometallic Intermediate: A halogen, typically bromine, can be introduced at the 5-position of the thiazole ring. This brominated intermediate can undergo a halogen-metal exchange reaction to form a thiazolyllithium or Grignard reagent. Subsequent reaction with carbon dioxide (CO₂) followed by an acidic workup yields the desired carboxylic acid. This method provides a direct route to the carboxylic acid from a pre-formed thiazole ring. researchgate.net

Oxidation of an Alcohol or Aldehyde: The synthesis could be designed to produce a 2-cyclohexyl-5-(hydroxymethyl)thiazole or the corresponding aldehyde. These can then be oxidized to the carboxylic acid using standard oxidizing agents. imperial.ac.ukyoutube.com

Hydrolysis of a Nitrile: A cyano group at the 5-position can serve as a precursor to the carboxylic acid. The nitrile can be hydrolyzed under strong acidic or basic conditions to afford the carboxylic acid.

Below is a table summarizing these functional group interconversions.

Table 1: Functional Group Interconversions for Thiazole-5-carboxylic Acid| Precursor Functional Group | Reagents for Conversion | Resulting Functional Group |

|---|---|---|

| Ester (-COOR) | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Bromo (-Br) | 1. n-BuLi or Mg2. CO₂3. H₃O⁺ | Carboxylic Acid (-COOH) |

| Hydroxymethyl (-CH₂OH) | KMnO₄, CrO₃, or other strong oxidants | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | KMnO₄, H₂O₂, or other oxidants | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₃O⁺ or OH⁻ (heat) | Carboxylic Acid (-COOH) |

Approaches for Cyclohexyl Moiety Introduction

The introduction of the cyclohexyl group at the 2-position of the thiazole ring is typically achieved by incorporating it into one of the key starting materials prior to the ring-forming cyclization reaction.

Via Cyclohexanecarbothioamide: In the context of a Hantzsch-type synthesis, the most direct method is to use cyclohexanecarbothioamide as the thioamide component. This molecule already contains the required cyclohexyl group attached to the carbon atom that will become C2 of the thiazole ring. Cyclohexanecarbothioamide can be prepared from cyclohexanecarboxamide (B73365) by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.organalis.com.my

Via other Cyclohexyl-containing Reagents: In alternative synthetic routes, the cyclohexyl group would be part of a different starting material. For example, if a route proceeds through an N-acylamino acid, the starting material might be N-(cyclohexanecarbonyl)glycine.

Direct Cyclization Routes to the Thiazole Core

Direct cyclization methods construct the heterocyclic ring in a single, often one-pot, reaction from acyclic precursors. These methods are highly valued for their efficiency.

Hantzsch-Type Condensations and Related Approaches

The Hantzsch thiazole synthesis is the most prevalent and versatile method for constructing the thiazole ring. synarchive.commdpi.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netresearchgate.net

For the synthesis of this compound, the specific reactants would be:

Cyclohexanecarbothioamide: Provides the N-C-S backbone.

An ethyl 3-halo-2-oxopropanoate (e.g., ethyl 3-bromo-2-oxopropanoate): This α-halo-β-ketoester serves as the three-carbon backbone (C-C-C) that will form the C5-C4 bond and provide the ester precursor for the carboxylic acid.

The mechanism generally proceeds in two steps:

The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction to form an intermediate thioimino ether. youtube.com

This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step then occurs to form the aromatic thiazole ring. youtube.comscribd.com

This approach is highly effective for creating a wide range of 2,4- and 2,5-disubstituted thiazoles. organic-chemistry.orgbohrium.com

Multicomponent Reaction Strategies for Thiazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. tandfonline.commdpi.com

While a specific MCR for this compound is not prominently documented, the principles of MCRs have been applied to the synthesis of structurally related thiazoles. For example, a novel chemoenzymatic one-pot MCR has been developed for thiazole derivatives using a secondary amine, benzoyl isothiocyanate, and an acetylenedicarboxylate, catalyzed by the enzyme trypsin. mdpi.com Another strategy involves a one-pot synthesis from N-substituted α-amino acids, using thionyl chloride and a base, which simplifies the process by avoiding complex reagents. nih.gov

These MCR strategies highlight the potential for developing highly efficient, one-pot syntheses for the target molecule, potentially combining the introduction of the cyclohexyl group, the carboxylic acid precursor, and the formation of the thiazole ring in a single, streamlined process.

Table 2: Example of a Three-Component Reaction for Thiazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Secondary Amine | Benzoyl Isothiocyanate | Dimethyl but-2-ynedioate | Trypsin, 45°C | Polysubstituted Thiazole |

This table illustrates the general principle of MCRs applied to thiazole synthesis as described in the literature. mdpi.com

Derivatization from Pre-formed Thiazole Systems

A highly versatile strategy for synthesizing this compound involves the stepwise functionalization of a pre-formed thiazole ring. This approach leverages the inherent reactivity of the thiazole nucleus, where different positions on the ring exhibit distinct chemical behaviors. The pi-electron density calculations indicate that C5 is the primary site for electrophilic substitution, while the proton at C2 is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.orgslideshare.net The lone pair of electrons on the nitrogen atom allows for easy protonation. pharmaguideline.com

Introduction of the Carboxyl Group at Position 5

The introduction of a carboxyl group at the C5 position typically exploits its character as the most electron-rich site on the thiazole ring, making it a prime target for electrophilic attack. numberanalytics.compharmaguideline.com When the C5 position is unsubstituted, it is the preferred site for electrophilic substitution reactions such as halogenation and sulfonation. pharmaguideline.com

A common and effective method for carboxylation involves a metallation-carboxylation sequence. This strategy begins with the deprotonation of the C5-hydrogen using a strong base, such as n-butyllithium (n-BuLi), to form a 5-lithiothiazole intermediate. This potent nucleophile is then quenched with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 5-carboxylic acid. This method is analogous to the carboxylation of other heterocycles like 2-chlorothiophene, where n-BuLi is used to selectively remove a proton, followed by the introduction of carbon dioxide to form the carboxylic acid. google.comgoogle.com

Regioselective Introduction of the Cyclohexyl Substituent at Position 2

The C2 position of the thiazole ring is characterized by its electron-deficient nature and the acidity of its corresponding proton. pharmaguideline.com This reactivity is harnessed for the regioselective introduction of substituents. Deprotonation at C2 is readily achieved using strong organometallic bases, such as organolithium compounds like n-butyllithium, to generate a C2-lithiated thiazole. wikipedia.orgpharmaguideline.com This nucleophilic intermediate can then react with a suitable electrophile.

To introduce a cyclohexyl group, the 2-lithiothiazole species can be reacted with a cyclohexyl electrophile, such as cyclohexyl bromide. Alternatively, reaction with cyclohexanone (B45756) would yield a (cyclohexyl)(thiazol-2-yl)methanol intermediate, which could then be deoxygenated through a two-step reduction process (e.g., conversion to a thiocarbonyl derivative followed by radical reduction) to afford the 2-cyclohexylthiazole. Transition-metal-catalyzed C-H functionalization reactions also provide a powerful alternative for forming C-C bonds at the 2-position. researchgate.net

Transformations of Existing Substituents on the Thiazole Ring

Another synthetic avenue involves the chemical transformation of functional groups already present on the thiazole ring. This approach allows for the conversion of readily available thiazole derivatives into more complex targets.

A key transformation is the conversion of a 2-aminothiazole. The amino group can be converted into a diazonium salt, which is a versatile intermediate. For example, a Sandmeyer-type reaction can be used to replace the diazonium group with a halogen, such as bromine. nih.gov This 2-bromothiazole (B21250) can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) with an appropriate cyclohexyl-organometallic reagent to install the cyclohexyl group. researchgate.netnih.gov

Similarly, the carboxylic acid at C5 can be derived from a precursor functional group. For instance, a 5-formylthiazole derivative can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. The 5-formyl group itself can be introduced from a thiazole through various formylation reactions or by converting a different substituent, such as a 2-substituted thiazole, into the aldehyde via N-methylation, reduction, and hydrolysis with mercury(II) chloride. wikipedia.org

Table 2: Examples of Substituent Transformations on the Thiazole Ring

| Starting Group | Position | Reagents | Resulting Group | Position | Reference(s) |

|---|

Stereoselective Synthesis of Cyclohexyl-Substituted Thiazoles

The principles of stereoselective synthesis are critical when the target molecule contains stereogenic centers, such as those that can exist on a substituted cyclohexyl ring. The goal is to control the formation of these centers to produce a single desired stereoisomer.

Chiral Auxiliaries in Synthetic Routes

A widely used strategy in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. numberanalytics.comscielo.org.mx It functions by directing a subsequent chemical reaction to occur with a high degree of diastereoselectivity, creating a new stereocenter in a controlled manner. numberanalytics.com After the key stereocenter-forming reaction, the auxiliary is cleaved from the molecule, leaving the desired enantiomerically enriched product. numberanalytics.com

Commonly used chiral auxiliaries include Evans oxazolidinones and various derivatives of amino acids and terpenes. scielo.org.mxspringerprofessional.de Sulfur-based auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven to be highly effective, particularly in aldol (B89426) reactions. scielo.org.mx

In the context of this compound, a chiral auxiliary could be employed in several ways. For instance, the C5-carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral imide could then undergo a diastereoselective conjugate addition reaction with a suitable Michael acceptor like cyclohexenone. This would install the cyclohexyl ring with control over the stereochemistry at the point of attachment. Subsequent removal of the auxiliary would yield the enantiomerically enriched cyclohexyl-substituted thiazole carboxylic acid.

Asymmetric Catalysis for Cyclohexyl Moiety Incorporation

The introduction of a cyclohexyl group into a thiazole ring with stereochemical control presents a significant synthetic challenge. Direct asymmetric catalysis on the thiazole core or its immediate precursors is not widely documented for this specific substitution pattern. However, established principles of asymmetric synthesis can be applied to generate chiral cyclohexyl building blocks, which are then incorporated into the thiazole ring using classical synthetic methods.

One prominent example of a therapeutic agent containing a chiral cyclohexyl-thiazole linkage is Pramipexole, which features a 2-amino-thiazole moiety. nih.gov The synthesis of such molecules often relies on the preparation of a chiral cyclohexane (B81311) precursor. Methodologies for achieving this include:

Asymmetric Hydrogenation: Prochiral cyclohexene (B86901) derivatives can undergo asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to establish the desired stereocenters on the cyclohexane ring.

Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents or kinetic resolution catalyzed by enzymes (e.g., lipases) can separate racemic cyclohexyl intermediates, providing access to enantiomerically pure starting materials.

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules, a series of stereocontrolled reactions can be employed to construct the chiral cyclohexyl fragment.

Once the chiral cyclohexyl precursor, such as a chiral cyclohexyl thioamide or a chiral α-haloketone bearing a cyclohexyl group, is obtained, it can be utilized in the Hantzsch thiazole synthesis to form the target ring system. mdpi.com The reaction of a chiral cyclohexyl thioamide with an ethyl bromopyruvate derivative, for instance, would lead to the formation of a chiral 2-cyclohexylthiazole-5-carboxylate ester, which can be subsequently hydrolyzed to the carboxylic acid. The key challenge remains the development of a direct, highly enantioselective catalytic method for the C-C or C-N bond formation that appends the cyclohexyl group to the thiazole scaffold.

Solid-Phase Synthesis Approaches for Thiazole-Based Scaffolds

Solid-phase synthesis offers a powerful platform for the generation of thiazole-based libraries for high-throughput screening in drug discovery. mdpi.com This methodology involves anchoring one of the synthetic components to a solid support (resin), performing the necessary chemical transformations, and finally cleaving the desired product from the resin. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.

The synthesis of a 2,5-disubstituted thiazole library, analogous to the target compound, can be envisioned using the following general solid-phase strategy:

Immobilization: A suitable building block is attached to a solid support via a linker. For example, a resin-bound thioamide can be prepared by coupling an amino-functionalized resin with a dicarboxylic acid, followed by conversion to the thioamide.

On-Resin Cyclization: The resin-bound thioamide is treated with an α-halocarbonyl compound (e.g., a derivative of bromopyruvic acid) to effect the Hantzsch thiazole synthesis directly on the solid phase.

Cleavage: The final thiazole product is released from the solid support. The choice of cleavage agent depends on the linker used. Acid-labile linkers (e.g., Wang or Rink amide resins) are common, allowing for cleavage with acids like trifluoroacetic acid (TFA).

This approach has been successfully used for the synthesis of 2,5-disubstituted 1,3-azoles. mdpi.com A similar strategy has been developed for benzo organic-chemistry.orgresearchgate.netafricacommons.netthiadiazoles, starting from resin-bound triazenes, demonstrating the versatility of solid-phase techniques for heterocyclic synthesis. rsc.org

Table 1: Comparison of Synthetic Phases for Azole Synthesis

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Purification | Often requires chromatography | Simplified wash steps |

| Scalability | Readily scalable | Can be challenging to scale up |

| Automation | Difficult | Amenable to automation |

| Throughput | Lower; one compound at a time | High; suitable for libraries |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances in chemical manufacturing. mdpi.com These principles are increasingly being applied to the synthesis of thiazoles. bepls.com

Solvent-Free Reactions and Alternative Media

A significant step towards greener synthesis is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The Hantzsch condensation has been shown to proceed efficiently under solvent-free conditions. For instance, the reaction of 2-bromoacetophenones with thiourea (B124793) can be achieved by simply grinding the reactants together, leading to the formation of 2-aminothiazoles in seconds with good yields and easy workup. organic-chemistry.orgresearchgate.net This method avoids the use of toxic solvents and often requires minimal energy input.

Alternative Media (Water): Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles has been successfully demonstrated in an aqueous medium. rsc.org This approach combines the benefits of biocatalysis with a benign solvent.

Alternative Media (Acetic Acid): Acetic acid has been identified as an effective and environmentally friendly solvent for the synthesis of fused-thiazole derivatives, eliminating the need for other reagents while producing water as the only by-product. nih.gov

Catalyst Development for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product. Catalyst development is crucial for improving atom economy by enabling milder reaction conditions and reducing waste.

Biocatalysts: Enzymes like lipase (B570770) are highly selective and operate under mild conditions, often in aqueous media. A lipase-catalyzed process for synthesizing 2,4-disubstituted thiazoles from aryl ethanones and thioamides using KBrO₃ as a brominating agent has been developed, offering an environmentally friendly alternative to traditional methods. rsc.org

Heterogeneous Catalysts: Solid-supported catalysts are easily separated from the reaction mixture and can often be reused, reducing waste and cost. Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. researchgate.net

Homogeneous Catalysts: Recent research has focused on developing highly efficient homogeneous catalysts that can operate at low loadings. A gold(I)-catalyzed one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides proceeds at room temperature with high efficiency. mdpi.com Similarly, novel Pd(II) complexes have been shown to be powerful, reusable catalysts for synthesizing other nitrogen-containing heterocycles under mild, aqueous conditions with ultrasonic irradiation. acs.orgnih.gov

Table 2: Examples of Green Catalysts in Thiazole Synthesis

| Catalyst System | Substrates | Conditions | Key Advantage | Source(s) |

|---|---|---|---|---|

| Lipase | Aryl ethanone, Thioamide | Water, Ultrasound | Biocatalyst, green solvent | rsc.org |

| Au(I) / N,N-dimethylbenzenaminium methanesulfonate | Terminal alkyne, Thioamide | DCM, Room Temp | High efficiency, mild conditions | mdpi.com |

| Silica Supported Tungstosilisic Acid | α-haloketone, Thiourea, Aldehyde | Solvent-free, Heat/Ultrasound | Reusable heterogeneous catalyst | researchgate.net |

Flow Chemistry Applications in Thiazole Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, reproducibility, efficiency, and scalability. africacommons.netresearchgate.net

The synthesis of thiazoles is well-suited to flow chemistry. A typical setup involves pumping solutions of the starting materials (e.g., an α-bromoketone and a thioamide) through separate channels into a T-mixer, where they combine. The reaction mixture then flows through a heated coil or tube reactor, where the cyclization occurs within a specific residence time, often just a few minutes. nih.gov This method allows for precise control over reaction parameters like temperature, pressure, and stoichiometry.

Key benefits demonstrated in the flow synthesis of thiazoles include:

Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperatures.

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk. The handling of exothermic reactions is also much safer. durham.ac.uk

Increased Efficiency: Flow processes often lead to higher yields and purity compared to batch reactions, reducing the need for extensive purification. nih.gov

Automation and Scalability: Flow systems are easily automated and can be run for extended periods to produce large quantities of the target compound. nih.govdurham.ac.uk

Researchers have reported multi-step continuous flow sequences, for example, combining a Hantzsch thiazole synthesis with subsequent reactions to rapidly build complex molecular scaffolds without isolating intermediates. nih.gov This approach represents a highly efficient and modern strategy for constructing libraries of thiazole-containing compounds. researchgate.net

Reactivity and Chemical Transformations of 2 Cyclohexylthiazole 5 Carboxylic Acid

Reactions Involving the Carboxyl Group at Position 5

The carboxyl group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification: The conversion of 2-cyclohexylthiazole-5-carboxylic acid to its corresponding esters can be achieved through several methods. A common laboratory procedure is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.comyoutube.com For instance, the reaction with ethanol (B145695) would yield ethyl 2-cyclohexylthiazole-5-carboxylate.

Another effective method for esterification, particularly for sterically hindered acids or sensitive substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds under milder conditions and often provides higher yields. organic-chemistry.org

Amidation: The direct reaction of this compound with an amine to form an amide is generally challenging. This is because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. openstax.org To overcome this, the carboxylic acid must first be "activated". One common method involves converting the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting 2-cyclohexylthiazole-5-carbonyl chloride is much more reactive and readily undergoes nucleophilic acyl substitution with an amine to form the desired amide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be employed. libretexts.org The carboxylic acid adds to DCC, forming a highly reactive intermediate that is then readily attacked by the amine to yield the amide. This method is advantageous as it is often carried out under milder conditions. Research has shown the successful synthesis of 2-aminothiazole-5-carboxamides using similar coupling strategies. semanticscholar.org

A summary of representative esterification and amidation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reaction Type |

| This compound | Ethanol | H₂SO₄ (cat.), Heat | Ethyl 2-cyclohexylthiazole-5-carboxylate | Fischer Esterification |

| This compound | Methanol | DCC, DMAP | Methyl 2-cyclohexylthiazole-5-carboxylate | Steglich Esterification |

| This compound | Thionyl chloride | - | 2-Cyclohexylthiazole-5-carbonyl chloride | Acid Chloride Formation |

| 2-Cyclohexylthiazole-5-carbonyl chloride | Ammonia | - | 2-Cyclohexylthiazole-5-carboxamide | Amidation |

| This compound | Aniline | DCC | N-phenyl-2-cyclohexylthiazole-5-carboxamide | Amidation |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). csbsju.edu For simple carboxylic acids, this process typically requires high temperatures. The ease of decarboxylation is often influenced by the stability of the carbanion formed upon loss of CO₂. In the case of heteroaromatic carboxylic acids, the reaction mechanism can be influenced by the electronic properties of the ring and the reaction conditions.

Kinetic studies on the decarboxylation of related 2-substituted thiazole-5-carboxylic acids have shown that the reaction can proceed through different mechanisms depending on the proton activity of the medium. rsc.org These pathways can include a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation. rsc.org For this compound, the specific conditions required for efficient decarboxylation would likely involve heating, potentially in the presence of a catalyst. For example, copper-catalyzed decarboxylation reactions of aromatic carboxylic acids are known. organic-chemistry.org

In some instances, decarboxylation can be part of a tandem reaction sequence. For example, palladium-catalyzed reactions of cyclohexyl carboxylic acids can lead to dehydrogenation, olefination, and subsequent decarboxylation to form aromatized products. nih.gov

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, (2-cyclohexylthiazol-5-yl)methanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of carboxylic acids to primary alcohols. msu.edulibretexts.org The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon. libretexts.org

Diborane (B₂H₆), often used as a solution in tetrahydrofuran (B95107) (THF), is another effective reagent for reducing carboxylic acids. openstax.orglibretexts.org A key advantage of borane (B79455) is its selectivity; it will reduce a carboxylic acid in the presence of other functional groups that might be reduced by LiAlH₄. openstax.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation: The carboxyl group is already in a high oxidation state. msu.edulibretexts.org Further oxidation typically leads to the removal of the carboxyl carbon as carbon dioxide, a process known as oxidative decarboxylation. libretexts.org For example, the Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine to yield an organic halide and CO₂. libretexts.org Lead tetraacetate can also effect a similar oxidative decarboxylation. msu.edulibretexts.org

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring exhibits a degree of aromaticity and can undergo substitution reactions. The π-electron distribution in the thiazole ring makes the C5 position generally more electron-rich and thus more susceptible to electrophilic attack, while the C2 position is the most electron-deficient and prone to nucleophilic attack. pharmaguideline.comchemicalbook.com

Electrophilic Aromatic Substitution: In the thiazole ring, the C5 position is the preferred site for electrophilic substitution. pharmaguideline.comchemicalbook.com This is due to the electron-donating character of the sulfur atom, which directs electrophiles to this position. pharmaguideline.com However, in this compound, the C5 position is already substituted with a carboxyl group. The carboxyl group is an electron-withdrawing and deactivating group, which would make further electrophilic substitution on the ring more difficult. If a reaction were to occur, it would likely be directed to the C4 position, although this would require forcing conditions. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com For thiazole itself, electrophiles preferentially attack the C5 position. pharmaguideline.com

Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is electron-deficient and is therefore the primary site for nucleophilic attack. pharmaguideline.comchemicalbook.com Deprotonation at the C2 position can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium), forming a 2-lithiothiazole species. wikipedia.org This organometallic intermediate can then react with various electrophiles to introduce substituents at the C2 position. However, in the case of this compound, the acidic proton of the carboxyl group would be the first to react with a strong base. Therefore, to achieve substitution at the C2 position via this route, the carboxylic acid would likely need to be protected first.

Halogen atoms at any position on the thiazole ring (C2, C4, or C5) can be displaced by nucleophiles. pharmaguideline.com For example, a bromo-substituted derivative of this compound could potentially undergo nucleophilic substitution.

Ring-Opening: The thiazole ring is generally stable but can undergo ring-opening under certain conditions. For instance, reduction with Raney nickel can lead to desulfurization and subsequent cleavage of the ring. pharmaguideline.com Some thiazole derivatives can participate in cycloaddition reactions, which, under high temperatures, can be followed by sulfur extrusion to form pyridine (B92270) derivatives. wikipedia.org Acid-catalyzed ring-opening reactions have also been observed in related heterocyclic systems, often initiated by the cleavage of a C-O or N-O bond within a fused ring structure. researchgate.net

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. byjus.com While specific rearrangement reactions for this compound are not extensively documented, various types of rearrangements are known in organic chemistry, such as the Beckmann, Curtius, and Wolff rearrangements. byjus.comlibretexts.orgmasterorganicchemistry.com The Curtius rearrangement, for example, converts a carboxylic acid, via an acyl azide (B81097) intermediate, into an amine with the loss of one carbon atom. libretexts.org Applying this to this compound would theoretically lead to the formation of 2-cyclohexylthiazol-5-amine.

Metal-Catalyzed Coupling Reactions at Thiazole Ring Positions

The thiazole ring, a key structural motif in many biologically active compounds, can be functionalized through metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex molecular structures. For this compound, the most likely positions for such reactions are C4 and C5, following initial decarboxylation or via C-H activation.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed for the functionalization of thiazole rings. For instance, the C-H bond at the C4 position could be a target for direct arylation, a process that avoids the need for pre-functionalization of the ring with a halogen. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Table 1: Potential Metal-Catalyzed Coupling Reactions at the Thiazole Ring

| Coupling Reaction | Reactants | Catalyst/Ligand | Potential Product at C4 |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)2 / SPhos | 4-Aryl-2-cyclohexylthiazole-5-carboxylic acid |

| Heck Coupling | Alkene | Pd(PPh3)4 | 4-Alkenyl-2-cyclohexylthiazole-5-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | 4-Alkynyl-2-cyclohexylthiazole-5-carboxylic acid |

| Direct C-H Arylation | Aryl halide | Pd(OAc)2 / PCy3 | 4-Aryl-2-cyclohexylthiazole-5-carboxylic acid |

Note: The reactivity at C5 would typically require prior modification of the carboxylic acid group.

Reactivity of the Cyclohexyl Substituent at Position 2

Conformational Dynamics and its Influence on Reactivity

The cyclohexyl ring exists predominantly in a chair conformation, which can undergo ring-flipping to an alternative chair form. The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to minimize steric hindrance. In the context of this compound, the thiazole ring is a bulky substituent, and thus the cyclohexyl ring will preferentially adopt a conformation where the thiazole is in an equatorial position.

This conformational preference can influence the reactivity of the molecule by sterically shielding one face of the thiazole ring or the cyclohexyl ring itself. Any reaction involving these parts of the molecule may be subject to stereoelectronic effects dictated by the orientation of the cyclohexyl group.

Functionalization of the Cyclohexyl Ring

While the cyclohexyl ring is generally considered to be chemically inert due to the presence of strong C-C and C-H bonds, it can be functionalized under specific conditions. Radical-mediated reactions, for instance, can introduce functional groups onto the cyclohexane (B81311) backbone. The position of functionalization would be influenced by the relative stability of the resulting carbon-centered radical.

Furthermore, if the cyclohexyl ring were to be replaced with a cyclohexenyl or cyclohexadienyl precursor, a wider range of chemical transformations, such as electrophilic additions or Diels-Alder reactions, would become accessible.

Intermolecular and Intramolecular Interactions

The non-covalent interactions of this compound are critical in determining its physical properties, such as its melting point, solubility, and crystal packing.

Hydrogen Bonding Networks in Crystalline Structures

The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that this compound molecules will form strong intermolecular hydrogen bonds. The most common motif for carboxylic acids is the formation of a dimeric structure, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds.

Self-Assembly Characteristics in Chemical Systems

In solution, particularly in non-polar solvents, the hydrogen bonding capabilities of the carboxylic acid group can drive the self-assembly of this compound into supramolecular structures. The formation of dimers is highly likely, but more complex aggregates may also form depending on the concentration and the nature of the solvent.

The amphiphilic nature of the molecule, with its polar carboxylic acid and thiazole components and its non-polar cyclohexyl group, could also lead to interesting self-assembly behavior in aqueous or mixed-solvent systems, potentially forming micelles or other ordered structures.

Synthesis and Exploration of 2 Cyclohexylthiazole 5 Carboxylic Acid Derivatives and Analogues

Systematic Derivatization Strategies

The chemical architecture of 2-Cyclohexylthiazole-5-carboxylic acid offers three primary sites for modification: the carboxyl group, the cyclohexyl ring, and the thiazole (B1198619) ring itself. Strategic derivatization at these positions allows for the systematic exploration of chemical space to modulate the molecule's physicochemical properties.

The carboxylic acid functional group is one of the most versatile handles in organic synthesis, readily undergoing transformation into a variety of other functional groups. libretexts.org These modifications are crucial for creating analogues with altered polarity, hydrogen bonding capability, and metabolic stability.

Common derivatization reactions include:

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, is a classic method. youtube.com However, for substrates that may be sensitive to strong acid or high temperatures, milder conditions are preferable. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is highly effective for converting even sterically hindered carboxylic acids and acid-labile alcohols into esters at room temperature. organic-chemistry.org

Amidation: Amide formation is another key derivatization pathway. Direct reaction of a carboxylic acid with an amine is often difficult and requires high heat, as the amine can deprotonate the acid to form a non-reactive carboxylate salt. youtube.com To overcome this, coupling agents such as DCC are employed to activate the carboxylic acid, facilitating amide bond formation under mild conditions. youtube.com

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive 2-cyclohexylthiazole-5-carbonyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ajchem-a.com This acid chloride is a highly valuable intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often more efficiently than direct coupling methods.

The following table summarizes these key derivatization strategies at the carboxyl group.

| Reaction Type | Reagents and Conditions | Product Functional Group | Key Features |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') | Reversible reaction; often requires excess alcohol. libretexts.org |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Ester (-COOR') | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.org |

| Amidation | Amine (R'R''NH), DCC (or other coupling agent) | Amide (-CONR'R'') | Overcomes acid-base neutralization; mild conditions. youtube.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride (-COCl) | Creates a highly reactive intermediate for further synthesis. ajchem-a.com |

The cyclohexyl ring provides a lipophilic anchor to the molecule. While the saturated aliphatic ring is generally less reactive than the aromatic thiazole core, it can be functionalized to introduce new pharmacophores or alter the steric profile of the compound. Direct functionalization of the C-H bonds on the cyclohexyl ring typically requires more vigorous conditions, such as those used in free-radical reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclohexyl ring, which could then be subjected to further nucleophilic substitution or elimination reactions. However, such reactions may lack regioselectivity. A more controlled approach would involve the synthesis of the entire molecule starting from an already functionalized cyclohexane (B81311) derivative.

The reactivity of the thiazole ring is dictated by the electronic properties of its constituent atoms and the substituents it bears. wikipedia.org The nitrogen atom at position 3 is basic and can be protonated or alkylated to form a thiazolium salt. pharmaguideline.comslideshare.net The electron distribution in the thiazole ring makes the C5 position relatively electron-rich, rendering it susceptible to electrophilic substitution. wikipedia.orgpharmaguideline.com Conversely, the C2 position is the most electron-deficient and has an acidic proton that can be removed by a strong base (e.g., n-butyllithium), creating a nucleophilic center for reaction with electrophiles. pharmaguideline.com

In this compound, the ring already bears two substituents:

An alkyl group (cyclohexyl) at C2: Alkyl groups are weakly electron-donating, which slightly increases the electron density of the ring.

A carboxyl group at C5: This group is strongly electron-withdrawing and deactivating.

This substitution pattern significantly influences further reactions on the thiazole ring. The electron-withdrawing carboxylic acid at C5 deactivates the ring towards electrophilic substitution, making reactions at the only available position, C4, highly unlikely. Any electrophilic attack would be strongly disfavored. Nucleophilic aromatic substitution on the ring is also unlikely without a suitable leaving group. numberanalytics.com Therefore, the most plausible modifications to the thiazole ring itself would involve either deprotonation at the C4 position with a very strong base, a challenging proposition, or chemical transformation of the existing substituents.

| Position | Inherent Electronic Character | Influence of Existing Substituents | Resulting Reactivity |

| C2 | Electron-deficient; acidic proton pharmaguideline.com | Occupied by a cyclohexyl group | Not available for substitution |

| N3 | Basic; nucleophilic pharmaguideline.com | Available | Can be alkylated to form a thiazolium salt |

| C4 | Neutral to slightly electron-deficient | Adjacent to electron-withdrawing -COOH | Highly deactivated towards electrophilic attack |

| C5 | Electron-rich wikipedia.orgpharmaguideline.com | Occupied by a carboxylic acid group | Not available for substitution |

Chemical Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between chemical structure and reactivity is paramount for designing molecules with specific properties. For analogues of this compound, this involves analyzing how changes in substituents affect reaction rates and equilibria, which can be broken down into electronic and steric components.

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants (K) of a reaction series with the electronic properties of varying substituents. The equation is given by:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reference reaction (e.g., benzoic acid ionization). wikipedia.org

k or K is the constant for the reaction with a given substituent.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. csbsju.edu

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the susceptibility of the reaction to substituent effects. wikipedia.org

While the Hammett equation was originally developed for benzene (B151609) derivatives, its principles can be applied to understand reactivity in heterocyclic systems. For analogues of this compound, one could synthesize derivatives where the cyclohexyl group is replaced by a substituted phenyl ring. By measuring the pKa of the C5-carboxylic acid for a series of these phenyl-substituted analogues, one could construct a Hammett plot.

A positive ρ value would indicate that the reaction (in this case, deprotonation of the carboxylic acid) is favored by electron-withdrawing substituents, which stabilize the resulting carboxylate anion. pharmacy180.com

A negative ρ value would indicate the reaction is favored by electron-donating groups. csbsju.edu

The following table provides Hammett sigma constants for common substituents, illustrating their electronic influence.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Donating (para), Withdrawing (meta) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Data sourced from established physical organic chemistry literature. csbsju.edu

The rate of a chemical reaction is governed by both electronic and steric factors. While Hammett analysis quantifies electronic effects, steric effects arise from the physical bulk of substituents, which can hinder the approach of reagents to a reaction center. nih.gov

In the context of this compound and its derivatives:

Electronic Influences: As described by the Hammett analysis, electron-withdrawing groups on an aromatic ring placed at the 2-position would increase the acidity of the 5-carboxylic acid by stabilizing the conjugate base. Conversely, electron-donating groups would decrease its acidity.

Development of Novel Thiazole-Based Scaffolds for Chemical Diversification

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing new frameworks that can be elaborated to explore chemical space and optimize biological activity. While direct and extensive studies on the diversification of the this compound scaffold are not widely documented in publicly available research, the principles of chemical diversification can be applied to this specific molecule based on established synthetic methodologies for related thiazole-5-carboxylic acid derivatives.

The primary points for chemical diversification on the this compound scaffold are the carboxylic acid group, the thiazole core, and the cyclohexyl moiety. Each of these positions offers a handle for synthetic modification to generate a library of new analogues.

A key strategy for diversification involves the modification of the 5-carboxylic acid group. This is most commonly achieved through amide bond formation. The carboxylic acid can be activated using standard coupling agents (such as HATU, HOBt/EDC) and reacted with a diverse library of amines to produce a wide array of 2-cyclohexylthiazole-5-carboxamides. This approach allows for the systematic exploration of the chemical space around this position, which can be crucial for modulating properties such as solubility, cell permeability, and target engagement.

Further diversification can be achieved by transforming the carboxylic acid into other functional groups. For instance, reduction of the carboxylic acid or its corresponding ester would yield a hydroxymethyl group at the 5-position. This alcohol can then serve as a branching point for further synthetic transformations, including etherification or conversion to a leaving group for nucleophilic substitution, thereby introducing a new vector for diversification.

Another approach to generating novel scaffolds is through reactions involving the thiazole ring itself. While the thiazole ring is generally stable, its reactivity can be exploited under specific conditions. For example, electrophilic substitution reactions could potentially introduce substituents at the C4-position, although this can be challenging and may require optimization of reaction conditions.

The table below outlines potential diversification strategies starting from this compound, based on common reactions for this class of compounds.

Table 1: Potential Strategies for Chemical Diversification of the this compound Scaffold

| Starting Scaffold | Reaction Type | Potential Reagents | Resulting Scaffold | Purpose of Diversification |

| This compound | Amide Coupling | Various amines, HATU, EDC/HOBt | 2-Cyclohexylthiazole-5-carboxamides | Explore interactions at the C5 position, modulate physicochemical properties. |

| This compound | Esterification | Various alcohols, DCC, H₂SO₄ | 2-Cyclohexylthiazole-5-carboxylates | Prodrug strategies, intermediate for further reactions. |

| Ethyl 2-cyclohexylthiazole-5-carboxylate | Reduction | LiAlH₄, NaBH₄ | (2-Cyclohexylthiazol-5-yl)methanol | Introduce a new functional handle for etherification or other modifications. |

| This compound | Curtius Rearrangement | DPPA, heat | 2-Cyclohexylthiazol-5-amine | Introduce an amino group for further derivatization (e.g., sulfonylation, acylation). |

These strategies represent a logical framework for the systematic development of novel scaffolds based on this compound. The resulting compounds would constitute a library of analogues with varied substituents and physicochemical properties, suitable for screening in drug discovery programs to identify new bioactive molecules. Each new scaffold provides a fresh starting point for another round of optimization, demonstrating the power of iterative chemical diversification.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexylthiazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped.

For 2-Cyclohexylthiazole-5-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the thiazole (B1198619) ring proton, and the protons of the cyclohexyl group. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-12 ppm. libretexts.org This signal's broadness is a result of hydrogen bonding and its disappearance upon the addition of D₂O is a key diagnostic feature. libretexts.org The lone proton on the thiazole ring (at the C4 position) would appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent carboxyl group and the nitrogen atom. The cyclohexyl protons would present as a series of complex multiplets in the upfield, aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. libretexts.orglibretexts.org The carbon atoms of the thiazole ring would have distinct chemical shifts, and the aliphatic carbons of the cyclohexyl ring would appear in the upfield region. Two-dimensional NMR techniques, such as HMBC, are particularly useful for assigning quaternary carbons like the carboxyl C=O and the thiazole carbons at positions 2 and 5 by observing their correlations to nearby protons. princeton.edu

Predicted ¹H NMR Data for this compound This data is predictive and based on established chemical shift ranges for the functional groups.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Thiazole-H (C4-H) | 8.0 - 8.5 | singlet | 1H |

| Cyclohexyl-H (methine, C1') | 2.8 - 3.2 | multiplet | 1H |

Predicted ¹³C NMR Data for this compound This data is predictive and based on established chemical shift ranges for the functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Thiazole (C2) | 170 - 180 |

| Thiazole (C5) | 125 - 135 |

| Thiazole (C4) | 140 - 150 |

| Cyclohexyl (C1') | 40 - 50 |

| Cyclohexyl (C2', C6') | 30 - 35 |

| Cyclohexyl (C3', C5') | 25 - 30 |

High-Resolution Mass Spectrometry (HRMS) Techniques for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the precise molecular formula of a compound. Techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer can measure mass-to-charge ratios (m/z) with sub-ppm accuracy.

For this compound (Molecular Formula: C₁₀H₁₃NO₂S), HRMS would confirm its elemental composition. The fragmentation pattern observed in MS/MS analysis provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). A key fragmentation would likely involve the cleavage of the bond between the thiazole ring and the carboxylic acid group, or cleavage within the cyclohexyl ring.

Predicted HRMS Data for this compound This data is predictive and based on the compound's molecular formula.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂S⁺ | 214.0740 |

| [M-H]⁻ | C₁₀H₁₂NO₂S⁻ | 212.0594 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, allows for a well-founded prediction of its solid-state behavior.

It is expected that this compound would crystallize to form hydrogen-bonded dimers. This common motif for carboxylic acids involves two molecules associating via strong O–H···N or O–H···O hydrogen bonds between their carboxyl groups and the nitrogen atom of the thiazole ring. These dimeric units would then pack into a larger crystal lattice, stabilized by weaker van der Waals forces and potential C–H···O interactions. The cyclohexyl ring would likely adopt a stable chair conformation.

Predicted Crystallographic Data and Key Structural Parameters This data is predictive and based on analogous thiazole carboxylic acid structures.

| Parameter | Predicted Value | Description |

|---|---|---|

| Hydrogen Bond (O-H···N) | ~2.7 - 2.9 Å | Forms a dimeric pair between molecules. |

| C=O Bond Length | ~1.20 - 1.25 Å | Typical double bond length in a carboxyl group. |

| C-O Bond Length | ~1.30 - 1.35 Å | Typical single bond length in a carboxyl group. |

| Cyclohexyl Conformation | Chair | The lowest energy conformation for the ring. |

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are highly complementary and provide a characteristic fingerprint for the compound.

The FT-IR spectrum of this compound is expected to be dominated by features of the carboxylic acid group. libretexts.org Due to strong hydrogen-bond-induced dimerization in the solid state or concentrated solutions, the O–H stretching vibration appears as a very broad and strong band from approximately 3300 to 2500 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration of the dimerized acid typically gives rise to a strong, sharp absorption around 1710 cm⁻¹. libretexts.org Other key bands include the C-O stretch and O-H bend. The C-H stretching vibrations of the cyclohexyl group would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the vibrations of the thiazole ring and cyclohexyl skeleton are expected to be strong and well-defined. The symmetric vibrations of the non-polar cyclohexyl group are often more intense in the Raman spectrum than in the IR spectrum.

Predicted Vibrational Frequencies for this compound This data is predictive and based on established group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (cyclohexyl) | 2850-2960 | Medium-Strong | Strong |

| C=O stretch (dimer) | ~1710 | Strong | Medium |

| C=N stretch (thiazole) | 1500-1600 | Medium | Medium |

| O-H bend | 1395-1440 | Medium | Weak |

Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is used to study chiral molecules. This compound is not inherently chiral and would exist as a racemate. However, if a chiral center were introduced—for instance, through substitution on the cyclohexyl ring or by resolving a specific conformer—chiroptical methods would become essential.

Vibrational Circular Dichroism (VCD) could be used to study the stereochemistry of such a chiral analog in solution. nih.gov It is particularly sensitive to the effects of intermolecular association, such as the formation of hydrogen-bonded dimers, which can significantly influence the VCD spectrum. nih.gov Electronic Circular Dichroism (ECD) could be used to determine the absolute configuration of a chiral derivative by comparing the experimental spectrum to that predicted by quantum-chemical calculations. nih.gov For the achiral parent compound, no CD signal would be observed. The application of this technique is therefore contingent on the synthesis of a non-racemic, chiral variant of the molecule.

Computational and Theoretical Investigations of 2 Cyclohexylthiazole 5 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-Cyclohexylthiazole-5-carboxylic acid, methods such as Density Functional Theory (DFT) and ab initio calculations would be invaluable.

A primary step in the computational analysis would involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. DFT methods, with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be employed to determine bond lengths, bond angles, and dihedral angles.

Subsequent analysis of the optimized structure would reveal the electronic distribution and bonding characteristics. Techniques such as Natural Bond Orbital (NBO) analysis would be used to calculate atomic charges, hybridization of orbitals, and delocalization of electron density, providing insights into the nature of the covalent bonds within the thiazole (B1198619) ring, the cyclohexyl substituent, and the carboxylic acid group.

Hypothetical Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)) (Note: This table is illustrative and not based on actual experimental or computational results.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-S1 | 1.75 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.40 Å |

| Bond Length | C5-C(O)OH | 1.48 Å |

| Bond Length | C2-C(cyclohexyl) | 1.52 Å |

| Bond Angle | S1-C2-N3 | 115° |

| Dihedral Angle | S1-C2-C(cyclohexyl)-C(cyclohexyl) | 45° |

The reactivity of this compound can be predicted using Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

These calculations would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, guiding synthetic efforts and explaining potential reaction pathways.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental identification and characterization of the compound. Theoretical calculations can generate predicted vibrational frequencies (Infrared and Raman spectra), which correspond to the stretching, bending, and torsional motions of the atoms. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Hypothetical Data Table: Predicted Spectroscopic Data (Note: This table is illustrative and not based on actual experimental or computational results.)

| Spectrum | Peak/Shift | Assignment |

| IR | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

| IR | ~3000 cm⁻¹ | O-H stretch (carboxylic acid) |

| ¹³C NMR | ~165 ppm | Carbonyl carbon (C=O) |

| ¹H NMR | ~12 ppm | Carboxylic acid proton (-COOH) |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, esterification, or decarboxylation. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states connecting them, a complete reaction energy profile can be constructed. This analysis would provide activation energies, which are critical for understanding reaction rates and identifying the most plausible reaction pathways.

Theoretical Evaluation of Intermolecular Interactions

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal packing and melting point. Computational methods can model intermolecular forces like hydrogen bonding (e.g., between the carboxylic acid groups of two molecules) and van der Waals interactions. Analyzing the dimer and larger clusters of the molecule would provide insights into its self-assembly and bulk properties.

Analytical Methodologies for 2 Cyclohexylthiazole 5 Carboxylic Acid in Research Samples

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation and purity assessment of 2-Cyclohexylthiazole-5-carboxylic acid from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of carboxylic acids. For this compound, a reverse-phase HPLC method would be a suitable starting point. The separation is typically achieved on a C18 column. researchgate.net The mobile phase often consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and an acid, like formic acid or perchloric acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector, as the thiazole (B1198619) ring provides a chromophore. nih.govsemanticscholar.org

A study on other dicarboxylic acids demonstrated successful separation using a C18 column with a gradient elution of acetonitrile in an acidic aqueous phase, which could be adapted for this compound. researchgate.net The retention time would be influenced by the hydrophobicity of the cyclohexyl group.

Gas Chromatography (GC):

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and tailing. lmaleidykla.ltscholaris.ca To overcome these issues, derivatization is often necessary to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. lmaleidykla.lt Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt After derivatization, the resulting compound can be readily analyzed on a non-polar or medium-polarity capillary column, such as one with a poly(dimethyldiphenylsiloxane) stationary phase. scholaris.ca

The choice between HPLC and GC would depend on the sample matrix and the specific analytical goals. HPLC is often preferred for its ability to analyze the compound directly without derivatization, while GC, particularly with a mass spectrometric detector, can offer high resolution and sensitivity after appropriate sample preparation. lmaleidykla.ltsilae.it

Table 1: Comparison of HPLC and GC for the Analysis of this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Derivatization | Often not required. sielc.com | Generally required to increase volatility. lmaleidykla.lt |

| Typical Column | Reverse-phase C18. researchgate.net | Non-polar or medium-polarity capillary columns. scholaris.ca |

| Detection | UV, Diode Array Detector (DAD). nih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). lmaleidykla.lt |

| Advantages | Direct analysis, suitable for non-volatile compounds. | High resolution, high sensitivity (especially with MS). lmaleidykla.lt |

| Disadvantages | Lower resolution than GC for some compounds. | Requires derivatization, not suitable for thermolabile compounds. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification

For more demanding applications requiring high sensitivity and selectivity, hyphenated techniques that couple chromatography with mass spectrometry are the methods of choice.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex biological or environmental samples. nih.govsemanticscholar.org Electrospray ionization (ESI) is a common ionization source for this type of analysis. In negative ion mode, the deprotonated molecule [M-H]⁻ can be readily detected. researchgate.net The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the accurate determination of the molecular formula, aiding in compound identification. nih.govnih.gov

A recent method developed for a similar thiazolidine-carboxylic acid derivative utilized HPLC-MS/MS for quantification in human plasma, demonstrating the power of this technique for bioanalytical applications. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation patterns of the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. As with standard GC, derivatization of this compound would be necessary prior to analysis. lmaleidykla.lt The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for confident identification by comparison with spectral libraries. silae.itresearchgate.net GC-MS has been widely used for the analysis of various carboxylic acids in different matrices, including biological materials. nih.govnih.gov

A study on the analysis of neonicotinoid metabolites, which include a thiazole carboxylic acid structure, successfully employed GC-MS/MS for their quantification in human urine, highlighting the suitability of this technique for trace-level analysis in complex biological fluids. mpg.de

Table 2: Key Parameters for LC-MS and GC-MS Analysis of Thiazole Carboxylic Acids

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Separation | Reverse-phase HPLC (e.g., C18 column). nih.gov | Capillary GC (e.g., DB-5ms column). mpg.de |

| Ionization | Electrospray Ionization (ESI), typically negative mode. researchgate.net | Electron Ionization (EI). silae.it |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap. nih.gov | Quadrupole, Ion Trap. researchgate.net |

| Derivatization | Not usually required. | Required (e.g., silylation, esterification). lmaleidykla.lt |

| Application | Quantification in biological fluids, purity analysis. nih.gov | Identification of unknowns, metabolic profiling. nih.gov |

Development of Specific Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to improve the analytical properties of a compound. nih.gov For this compound, derivatization can be employed to enhance its detectability in both GC and HPLC analysis.

The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the carboxylic acid. lmaleidykla.lt This is typically achieved by converting the polar carboxyl group into a less polar ester or silyl ester.

For HPLC, while often not necessary for separation, derivatization can be used to introduce a fluorescent tag to the molecule, significantly increasing the sensitivity of detection when using a fluorescence detector. semanticscholar.org This is particularly useful for trace analysis when the native UV absorbance of the compound is insufficient. Reagents such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) have been shown to be highly sensitive fluorescent labeling agents for carboxylic acids.

In the context of LC-MS, derivatization can also be used to improve ionization efficiency and thus enhance the signal intensity. nih.govnih.gov For instance, derivatizing agents that introduce a permanently charged group or a group that is easily ionizable can lead to lower detection limits. nih.gov A study comparing different derivatization agents for carboxylic acids in LC-MS analysis found that 3-nitrophenylhydrazine (B1228671) (3-NPH) provided excellent derivatization efficiency and recovery. nih.gov

Microscale and Trace Analysis Methodologies

The analysis of this compound at very low concentrations, such as in biological or environmental samples, requires specialized techniques to achieve the necessary sensitivity and selectivity.

Microscale Analysis:

Miniaturized analytical systems, often referred to as lab-on-a-chip or microfluidic devices, can be employed for the analysis of minute sample volumes. These systems integrate sample preparation, separation, and detection on a single small device, reducing solvent consumption and analysis time. While specific applications for this compound are not documented, the principles of microscale HPLC and electrophoresis could be readily adapted for its analysis.

Trace Analysis:

For trace analysis, sample preparation is a critical step to concentrate the analyte and remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov For a carboxylic acid like this compound, an anion-exchange SPE sorbent could be used to selectively retain the analyte from a complex sample matrix.

The combination of a robust sample preparation method like SPE with a highly sensitive analytical technique such as LC-MS/MS is the gold standard for trace analysis. nih.gov This approach allows for the detection and quantification of compounds at the nanogram per liter (ng/L) level or even lower. nih.gov The use of stable isotope-labeled internal standards is also crucial in trace analysis to correct for matrix effects and variations in recovery during sample preparation and analysis. mpg.de

Strategic Chemical Applications of 2 Cyclohexylthiazole 5 Carboxylic Acid As a Synthetic Intermediate

Building Block in Heterocyclic Chemistry for Advanced Scaffolds

The inherent reactivity of the carboxylic acid group in 2-Cyclohexylthiazole-5-carboxylic acid makes it a prime starting point for the elaboration into more complex heterocyclic systems. The carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and acid chlorides, which then serve as key intermediates for cyclization and condensation reactions.

One of the most common applications of such intermediates is in the construction of bicyclic and polycyclic heterocyclic scaffolds, which are often sought after in drug discovery programs for their conformational rigidity and three-dimensional character. For instance, amide coupling reactions between the activated carboxylic acid and various amino-substituted heterocycles can lead to the formation of novel fused-ring systems. asiaresearchnews.com The general principle involves the initial formation of an amide bond, followed by an intramolecular cyclization reaction. This strategy has been successfully employed in the synthesis of a variety of nitrogen-containing heterocyclic compounds. asiaresearchnews.com

While specific examples detailing the use of this compound in the synthesis of advanced scaffolds are not extensively documented in publicly available literature, the established reactivity of related thiazole-5-carboxylic acids provides a clear blueprint for its potential applications. nih.gov For example, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been explored for the development of potent anti-tumor agents. nih.gov This highlights the utility of the thiazole-5-carboxamide (B1230067) moiety as a key structural element in biologically active molecules.

Table 1: Potential Reactions for Advanced Scaffold Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDC) | Thiazole-5-carboxamides |

| Esterification | Alcohol, Acid Catalyst | Thiazole-5-carboxylates |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-Cyclohexylthiazole-5-carbonyl chloride |